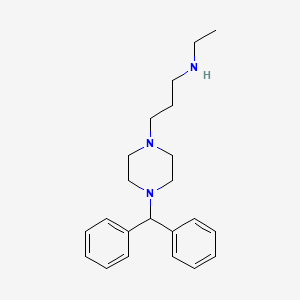

3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine

Description

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3/c1-2-23-14-9-15-24-16-18-25(19-17-24)22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-8,10-13,22-23H,2,9,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNZQLYMXRAICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine, a compound with significant pharmacological interest, is a piperazine derivative known for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine is with a molecular weight of 351.51 g/mol. The compound features a piperazine ring, which is crucial for its interaction with various biological targets.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 351.51 g/mol |

| CAS Number | 1040692-49-6 |

| MDL Number | MFCD10687371 |

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structural similarity to known psychotropic agents suggests that it may act as a ligand for various receptors, including:

- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and behavior.

- Serotonin Receptors : Interaction with serotonin receptors could contribute to anxiolytic or antidepressant effects.

- Adrenergic Receptors : Possible effects on adrenergic signaling may impact cardiovascular responses and alertness.

Neuropharmacological Effects

Research indicates that compounds similar to 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine exhibit various neuropharmacological activities, including:

- Antidepressant Activity : Studies suggest that piperazine derivatives can enhance serotonin levels in the synaptic cleft, contributing to mood elevation.

- Anxiolytic Effects : Compounds targeting GABAergic systems may reduce anxiety symptoms.

Blood-Brain Barrier Penetration

One significant aspect of this compound is its ability to cross the blood-brain barrier (BBB), which is critical for CNS-targeted therapies. Modulating BBB permeability can enhance the delivery of therapeutic agents to the brain, making this compound a candidate for further investigation in neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine:

- In Vitro Studies : Research has demonstrated that similar piperazine compounds exhibit high affinity for dopamine and serotonin receptors, suggesting a role in treating mood disorders .

- Animal Models : In vivo studies have shown that administration of piperazine derivatives can significantly alter behavioral responses in animal models, indicating potential anxiolytic and antidepressant effects .

- Clinical Implications : The ability to modulate neurotransmitter systems positions this compound as a potential candidate for developing new treatments for psychiatric conditions such as depression and anxiety disorders.

Comparison with Similar Compounds

Piperazine Derivatives with Morpholine or Piperidine Groups

Compounds such as N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{4,3}) and N-(4-(2-(3-(piperidin-1-yl)propylamino)ethyl)benzyl)-3-(piperidin-1-yl)propan-1-amine (8{5,5}) () share a propanamine backbone but differ in their heterocyclic substituents. These compounds replace the benzhydryl-piperazinyl group with morpholine or piperidine moieties, altering their electronic and steric profiles. For instance:

- Purity : Synthesized analogs in exhibit lower purity (36–47%) compared to industrial-grade derivatives like the N-methyl variant (), suggesting challenges in isolating complex piperazinyl structures.

- Synthetic Routes : The use of boron dimethyl sulfide complexes and automated flash chromatography () contrasts with commercial-scale production methods for simpler amines like N-ethyl-1-propanamine ().

N-Methyl vs. N-Ethyl Variants

The substitution of the terminal amine group significantly impacts physicochemical properties:

- N-Ethyl-1-propanamine (), a simpler analog, has a boiling point of 61.5°C and density of 0.7 g/cm³, serving as a baseline for understanding the effects of additional substituents in the target compound.

Azepanyl vs. Piperazinyl Derivatives

3-(1-Azepanyl)-N-ethyl-1-propanamine () replaces the piperazinyl ring with a seven-membered azepanyl ring. Key differences include:

- Molecular Weight : 184.32 g/mol (azepanyl) vs. an estimated ~380 g/mol for the target compound (based on benzhydryl-piperazinyl mass contributions).

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Structural Comparison of Piperazinyl Derivatives

Research Findings and Implications

- Synthetic Challenges : Piperazinyl derivatives with bulky groups (e.g., benzhydryl) require advanced purification techniques, as seen in , where automated flash chromatography yielded suboptimal purity.

- Bioactivity Predictions : The ethyl group in the target compound may enhance membrane permeability compared to methyl analogs (), though empirical data are lacking.

- Commercial Availability : While the N-methyl variant is marketed for pharmaceutical use (), the discontinuation of azepanyl derivatives () highlights regulatory or stability concerns with larger heterocycles.

Preparation Methods

Benzhydryl Group Introduction

- Starting materials: 1-piperazine or N-substituted piperazine derivatives.

- Benzhydryl source: Benzhydryl bromide or benzhydryl chloride is commonly used for alkylation.

- Reaction conditions: Nucleophilic substitution of the piperazine nitrogen with benzhydryl halide under basic conditions.

- Catalysts/solvents: Polar aprotic solvents such as acetonitrile or DMF, with bases like potassium carbonate or sodium hydride.

This step yields 4-benzhydrylpiperazine as a key intermediate.

Literature Example

A related synthesis of 3-benzhydryl-4-piperidones via coupling of 1-benzylpiperidones with benzhydryl bromides demonstrates the efficiency of benzhydryl halides in introducing the diphenylmethyl group to nitrogen heterocycles.

Introduction of the N-Ethyl-1-Propanamine Side Chain

Alkylation or Reductive Amination

- The propanamine side chain can be introduced by reacting the benzhydrylpiperazine intermediate with an appropriate alkyl halide bearing the ethyl-propanamine group or via reductive amination with an aldehyde/ketone precursor.

- Alternatively, the side chain can be installed by nucleophilic substitution using 3-chloropropylamine derivatives followed by N-ethylation.

Use of Nitrile Condensation and Reduction

- A general method involves condensation of nitriles with primary or secondary amines to form imines, followed by reduction to amines.

- For example, condensation of 2-(2-chlorophenyl)ethanenitrile with (R)-3-methoxy-α-methylbenzylamine using diisobutylaluminum hydride (DIBAL-H) forms an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine.

This method can be adapted for the synthesis of the propanamine side chain on the piperazine ring.

Reduction of Amide or Imine Precursors

- Amide precursors can be reduced to amines using borane-tetrahydrofuran complexes.

- Imines are typically reduced by mild hydride donors such as ethanolic sodium borohydride or sodium cyanoborohydride.

- These reductions are selective and preserve other functional groups.

Resolution of Chiral Amines (If Applicable)

- If the target compound requires enantiomeric purity, resolution of chiral amines such as 3-methoxy-α-methylbenzylamine can be achieved using mandelic acid salts, which provide better yields and crystallization properties than malic or tartaric acid salts.

- Analytical methods such as NMR derivatization with camphorsulfonyl chloride or HPLC are used to verify enantiomeric excess.

Representative Experimental Procedure (Adapted from Patent WO1996002492A1)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Synthesis of 4-benzhydrylpiperazine | 1-piperazine + benzhydryl bromide, base, solvent (DMF) | Benzhydryl-substituted piperazine intermediate | ~80-90% |

| 2. Formation of imine intermediate | Nitrile (e.g., 2-(2-chlorophenyl)ethanenitrile) + amine (e.g., ethylamine derivative) + DIBAL-H, -78°C | Imine-aluminum complex | Quantitative |

| 3. Reduction of imine to amine | Sodium borohydride in ethanol, room temperature | N-ethyl-1-propanamine side chain installed | ~75-80% |

| 4. Final purification | Chromatography (silica gel, gradient elution) | Pure 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine | ~70-80% |

Summary Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Benzhydryl group alkylation | Benzhydryl bromide, base (K2CO3) | DMF or Acetonitrile | Ambient to reflux | Nucleophilic substitution |

| Imine formation | Nitrile, amine, DIBAL-H | Dichloromethane | -78°C | Forms imine-aluminum complex |

| Imine reduction | Sodium borohydride | Ethanol | 0°C to RT | Mild hydride reduction |

| Amide reduction (if applicable) | Borane-THF complex | THF | 0-70°C | Selective carbonyl reduction |

| Resolution (chiral amine) | Mandelic acid | Isopropanol | Reflux | Crystallization of diastereomeric salts |

Research Findings and Advantages

- The DIBAL-H mediated condensation of nitriles with amines offers high selectivity and good yields without excess reagents.

- Use of benzhydryl halides for piperazine alkylation is efficient and versatile , allowing for chemical diversity in the benzhydryl moiety.

- Resolution with mandelic acid provides economical and scalable access to enantiomerically pure amines, critical for biologically active compounds.

- Reduction steps using borane-THF or sodium borohydride are mild and selective , preserving sensitive functionalities and ensuring high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive alkylation or Michael addition, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity optimization requires monitoring by TLC and HPLC (C18 column, methanol/water mobile phase). Crystallization in ethanol or acetonitrile improves yield and purity. Post-synthesis characterization via -/-NMR and LC-MS is critical to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare -NMR peaks (e.g., benzhydryl protons at δ 7.2–7.4 ppm, piperazine N-CH at δ 2.5–3.0 ppm).

- LC-MS : Confirm molecular ion ([M+H]) and fragmentation patterns.

- FT-IR : Validate functional groups (e.g., C-N stretch at ~1,250 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Receptor binding assays (e.g., dopamine D2/D3 receptors via radioligand displacement using -spiperone) and functional cAMP assays. Use HEK-293 cells transfected with target receptors. IC values should be calculated with nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence receptor selectivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents at the benzhydryl or N-ethyl positions. Compare binding affinities using receptor-specific assays. For example, bulky benzhydryl groups may enhance D3 receptor selectivity over D2, as seen in related piperazine derivatives .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes, LC-MS quantification of parent compound).

- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB or in situ perfusion models.

- Metabolite Identification : Employ high-resolution MS/MS to detect active/inactive metabolites influencing in vivo outcomes .

Q. How can enantiomeric purity impact biological activity, and how is it controlled?

- Methodological Answer : Enantiomers may exhibit divergent receptor binding (e.g., (R)- vs. (S)-forms). Use chiral HPLC (Chiralpak AD-H column) for separation. Asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru) ensures enantiopurity. Compare IC values of enantiomers in functional assays .

Q. What computational methods support rational design of analogs with improved CNS penetration?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate BBB permeability using lipid bilayer models.

- QSAR Modeling : Corrogate descriptors (e.g., logP, polar surface area) with in vivo BBB data.

- Docking Studies : Predict binding modes to dopamine receptors (e.g., AutoDock Vina) .

Methodological and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design?

- Methodological Answer : Link hypotheses to established theories (e.g., dopamine receptor allosteric modulation). Use the "linker-appendage" strategy for piperazine-based ligands, where the benzhydryl group serves as a hydrophobic appendage. Validate via iterative cycles of synthesis, testing, and computational refinement .

Q. What statistical approaches are recommended for analyzing dose-response data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.